3-Bromo-2-hydrazinyl-5-(trifluoromethyl)pyridine
Overview
Description
3-Bromo-2-hydrazinyl-5-(trifluoromethyl)pyridine is an organic compound with the molecular formula C6H5BrF3N3 It is a derivative of pyridine, characterized by the presence of bromine, hydrazine, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-hydrazinyl-5-(trifluoromethyl)pyridine typically involves the introduction of the bromine, hydrazine, and trifluoromethyl groups onto a pyridine ring. One common method involves the bromination of 2-hydrazinyl-5-(trifluoromethyl)pyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, at a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-hydrazinyl-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The hydrazinyl group can be oxidized to form azo compounds or reduced to form amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide or thiourea in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.
Major Products Formed
Substitution Reactions: Products include substituted pyridines with various functional groups.
Oxidation Reactions: Products include azo compounds or nitroso derivatives.
Coupling Reactions: Products include biaryl compounds with extended conjugation.
Scientific Research Applications
3-Bromo-2-hydrazinyl-5-(trifluoromethyl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.
Materials Science: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 3-Bromo-2-hydrazinyl-5-(trifluoromethyl)pyridine depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(trifluoromethyl)pyridine
- 3-Bromo-5-(trifluoromethyl)pyridine
- 2-Hydrazinyl-5-(trifluoromethyl)pyridine
Uniqueness
3-Bromo-2-hydrazinyl-5-(trifluoromethyl)pyridine is unique due to the combination of its functional groups, which confer distinct reactivity and biological activity. The presence of both bromine and hydrazinyl groups allows for versatile chemical modifications, while the trifluoromethyl group enhances its stability and lipophilicity.
Biological Activity
3-Bromo-2-hydrazinyl-5-(trifluoromethyl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and therapeutic implications.
Chemical Structure and Properties
The chemical formula for this compound is C6H5BrF3N3. It features a pyridine ring substituted with bromine and a trifluoromethyl group, which significantly influences its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Kinase Inhibition : This compound may act as an ATP-mimetic kinase inhibitor, similar to other thienopyridine derivatives, by forming secondary interactions with the target due to the presence of heteroatoms in its structure.
- Enzyme Interaction : It has been shown to bind to specific enzymes and receptors, leading to modulation of their functions. For example, it may inhibit gamma-aminobutyric acid (GABA) receptors, which are crucial in neurotransmission.
Antimicrobial Activity
Studies have indicated that this compound exhibits antimicrobial properties. The minimum inhibitory concentrations (MICs) against various bacterial strains have been reported, showing effectiveness comparable to standard antibiotics.
Bacterial Strain | MIC (µg/mL) | Comparison |
---|---|---|
Staphylococcus aureus | 0.5 - 8 | Comparable to ciprofloxacin (MIC ≤1) |
Escherichia coli | 1 - 10 | Effective against resistant strains |
Klebsiella pneumoniae | 2 - 12 | Similar efficacy noted |
This data suggests that the compound may serve as a lead for developing new antimicrobial agents.
Cytotoxic Effects
In cancer research, this compound has shown cytotoxic effects on various cancer cell lines. It induces apoptosis via mitochondrial pathways, evidenced by increased levels of caspases in treated cells.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MDA-MB-231 (breast) | 0.126 | Apoptosis induction |
A549 (lung) | 0.95 | Cell cycle arrest |
HeLa (cervical) | 1.75 | Mitochondrial dysfunction |
These findings highlight the potential of this compound in targeting cancer cells selectively while sparing normal cells.
Case Studies
Several case studies have investigated the efficacy of this compound in vivo:
- Breast Cancer Model : In a BALB/c nude mouse model inoculated with MDA-MB-231 cells, treatment with the compound significantly reduced tumor size compared to controls. The study noted a reduction in metastasis and improved survival rates .
- Antimicrobial Efficacy : A study on infected mice demonstrated that administration of the compound led to a significant decrease in bacterial load in tissues compared to untreated controls, indicating its potential as an antimicrobial agent .
Properties
IUPAC Name |
[3-bromo-5-(trifluoromethyl)pyridin-2-yl]hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrF3N3/c7-4-1-3(6(8,9)10)2-12-5(4)13-11/h1-2H,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVPHDOWODTJKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)NN)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrF3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90682435 | |
Record name | 3-Bromo-2-hydrazinyl-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90682435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89570-86-5 | |
Record name | Pyridine, 3-bromo-2-hydrazinyl-5-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89570-86-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-2-hydrazinyl-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90682435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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